2-Pyrrolidinecarboxamide, N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-
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Overview
Description
1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a pyrrolidine ring, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with pyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to form benzenesulfinyl or benzenethiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can produce benzenesulfinyl or benzenethiol derivatives .
Scientific Research Applications
1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring and methylsulfanyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(METHYLSULFANYL)-4-[4-(METHYLSULFANYL)BENZYL]BENZENE
- 1,2-DIMETHOXY-3-METHYLSULFANYL-BENZENE
- 2-BROMO-1-METHOXY-4-(METHYLSULFANYL)BENZENE
Uniqueness
1-(BENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of a benzenesulfonyl group, a pyrrolidine ring, and a methylsulfanyl phenyl group.
Properties
Molecular Formula |
C18H20N2O3S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O3S2/c1-24-15-8-5-7-14(13-15)19-18(21)17-11-6-12-20(17)25(22,23)16-9-3-2-4-10-16/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,19,21) |
InChI Key |
DLYOYQIFNHJYMD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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